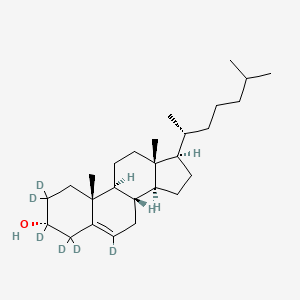

Epicholesterol-2,2,3,4,4,6-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H46O |

|---|---|

Molecular Weight |

392.7 g/mol |

IUPAC Name |

(3R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i9D,13D2,17D2,21D |

InChI Key |

HVYWMOMLDIMFJA-LPWOMTTRSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](CC([C@@](C2([2H])[2H])([2H])O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Stereochemistry of Epicholesterol-2,2,3,4,4,6-d6: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of Epicholesterol-2,2,3,4,4,6-d6, a deuterated isotopologue of a key cholesterol diastereomer. Understanding the precise three-dimensional arrangement of this molecule is critical for its application in various research fields, including membrane biophysics, drug-membrane interactions, and metabolic studies, where isotopic labeling is essential for tracing and structural analysis.

Core Stereochemical Features

Epicholesterol (B1239626) is a diastereomer of cholesterol, meaning it has a different configuration at one or more, but not all, of its chiral centers. The defining stereochemical difference between cholesterol and epicholesterol lies at the C-3 position of the steroid's A-ring.

-

Cholesterol: The hydroxyl (-OH) group at the C-3 position is in the β-orientation . This means it is oriented "upwards" or out of the plane of the steroid ring system, conventionally depicted with a solid wedge.

-

Epicholesterol: The hydroxyl group at the C-3 position is in the α-orientation . This signifies that it is oriented "downwards" or into the plane of the steroid ring system, typically shown with a dashed wedge.[1][2]

This inversion of the C-3 hydroxyl group from β to α is the key feature that defines epicholesterol. All other chiral centers in the epicholesterol backbone are identical to those in cholesterol.

The isotopic labeling in This compound involves the substitution of hydrogen atoms with deuterium (B1214612) at specific, non-chiral positions on the A and B rings. This heavy isotope labeling does not alter the fundamental stereochemistry of the molecule. The spatial orientation of the hydroxyl group at C-3 remains in the α-position. Therefore, the stereochemistry of this compound is identical to that of unlabeled epicholesterol.

Stereochemical Comparison

| Feature | Cholesterol | Epicholesterol | This compound |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | (3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | (3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol-2,2,3,4,4,6-d6 |

| C-3 Hydroxyl Orientation | β (beta) | α (alpha) | α (alpha) |

| Relationship | Diastereomer | Diastereomer | Diastereomer of Cholesterol-d6 |

Experimental Determination of Stereochemistry

The stereochemistry of sterols like epicholesterol is primarily determined and confirmed using high-resolution analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For distinguishing between cholesterol and epicholesterol, ¹H NMR is particularly informative.

Methodology:

-

Sample Preparation: A purified sample of the sterol (e.g., epicholesterol) is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a concentration suitable for NMR analysis (typically in the millimolar range).

-

Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a ¹H NMR spectrum. Advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of proton and carbon signals, respectively.[3][4]

-

Spectral Analysis: The key to distinguishing the C-3 epimers is the chemical shift and coupling pattern of the proton at the C-3 position (H-3).

-

In cholesterol , where the 3-OH group is β (equatorial-like), the H-3 proton is in an axial position. This typically results in a multiplet with larger coupling constants due to its interactions with neighboring axial protons.

-

In epicholesterol , the 3-OH group is α (axial-like), placing the H-3 proton in an equatorial position. This generally leads to a different chemical shift and smaller coupling constants compared to its counterpart in cholesterol.

-

X-ray Crystallography

X-ray crystallography provides definitive, high-resolution information about the atomic arrangement of a molecule in its crystalline state.

Methodology:

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the sterol. This involves dissolving the purified compound in a suitable solvent system and allowing the solvent to evaporate slowly, or using other crystallization techniques like vapor diffusion.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data (intensities and positions of the diffracted spots) are processed to generate an electron density map of the molecule. From this map, the positions of all atoms can be determined, revealing the precise bond lengths, angles, and stereochemical configuration of each chiral center. The resulting structure confirms the α or β orientation of the C-3 hydroxyl group. While a crystal structure for epicholesterol itself is available in crystallographic databases, this method provides the gold standard for stereochemical assignment.

Visualizing the Stereochemistry

The following diagrams, generated using the DOT language, illustrate the core stereochemical difference between cholesterol and epicholesterol and the logical flow for its determination.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Deuterated Epicholesterol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the physical and chemical properties of deuterated epicholesterol (B1239626) is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of epicholesterol and the established effects of deuteration on cholesterol and other sterols. The experimental protocols are adapted from established methods for the synthesis and analysis of related deuterated compounds.

Introduction

Epicholesterol, the 3α-hydroxy epimer of cholesterol, serves as a crucial molecular tool in membrane biophysics and cell biology to elucidate the specific roles of cholesterol's 3β-hydroxyl group in membrane organization and protein interactions. The substitution of protium (B1232500) with deuterium (B1214612) in epicholesterol offers a powerful, non-invasive probe for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This technical guide details the anticipated physical and chemical properties of deuterated epicholesterol, provides comprehensive experimental protocols for its synthesis and characterization, and explores its potential applications in research.

Physical and Chemical Properties

The introduction of deuterium is expected to have subtle effects on the physical properties of epicholesterol. The primary changes will be an increase in molecular weight and slight alterations in vibrational frequencies of C-D bonds compared to C-H bonds. These changes can influence intermolecular interactions and, consequently, bulk properties.

Predicted Physical Properties of Deuterated Epicholesterol

The following table summarizes the predicted physical properties of deuterated epicholesterol, based on known values for epicholesterol and the typical effects of deuteration.

| Property | Non-Deuterated Epicholesterol | Predicted Deuterated Epicholesterol (d-epicholesterol) | Notes on the Effect of Deuteration |

| Molecular Formula | C₂₇H₄₆O | C₂₇H₄₆₋ₙDₙO | 'n' depends on the extent and position of deuteration. |

| Molecular Weight ( g/mol ) | 386.7 | > 386.7 | Increases by approximately 1.006 for each deuterium atom. |

| Melting Point (°C) | ~141-143 | Slightly higher | Deuteration can lead to stronger intermolecular forces, potentially increasing the melting point. |

| Boiling Point (°C) | Not available | Not available | Expected to be slightly higher than the non-deuterated form. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform, ether) | Similar to non-deuterated form | No significant change in solubility is expected. |

| XLogP3 | 8.7[1] | ~8.7 | The octanol-water partition coefficient is not expected to change significantly. |

Spectroscopic Properties

Deuteration significantly alters the spectroscopic properties of epicholesterol, which is the basis for its use as an analytical probe.

| Spectroscopic Technique | Non-Deuterated Epicholesterol | Predicted Deuterated Epicholesterol (d-epicholesterol) |

| ¹H NMR | Complex spectrum with characteristic signals for the steroid backbone and side chain. | Simplified spectrum in deuterated regions. Absence of signals where D replaces H. |

| ²H NMR | No signal. | Signals are observed at the chemical shifts corresponding to the deuterated positions. |

| ¹³C NMR | Characteristic signals for the 27 carbon atoms. | C-D couplings can be observed, and signals for deuterated carbons may be broadened or show altered chemical shifts. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 386.7. | Molecular ion peak shifted to a higher m/z value corresponding to the number of deuterium atoms. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations around 2850-3000 cm⁻¹. | Appearance of C-D stretching vibrations at lower frequencies (~2100-2200 cm⁻¹). |

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and analysis of deuterated cholesterol and other sterols.

Synthesis of Deuterated Epicholesterol

A common method for introducing deuterium into sterols is through base-catalyzed exchange reactions in the presence of a deuterium source like D₂O.

Objective: To introduce deuterium atoms at specific positions in the epicholesterol molecule.

Materials:

-

Epicholesterol

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O

-

Anhydrous solvent (e.g., deuterated chloroform, CDCl₃)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve epicholesterol in a minimal amount of a suitable anhydrous solvent in a round-bottom flask.

-

Add a solution of NaOD in D₂O to the flask. The amount of NaOD and D₂O will depend on the desired level of deuteration.

-

Heat the mixture to reflux with stirring under an inert atmosphere (e.g., argon or nitrogen). The reaction time can vary from several hours to days, depending on the target deuteration sites.

-

Monitor the reaction progress by taking small aliquots and analyzing them by mass spectrometry to check for the incorporation of deuterium.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with a dilute solution of DCl in D₂O.

-

Extract the deuterated epicholesterol with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude deuterated epicholesterol using silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Collect the fractions containing the product and confirm the purity and identity by TLC, MS, and NMR.

Characterization of Deuterated Epicholesterol

Objective: To determine the molecular weight and the extent of deuteration.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Procedure:

-

Prepare a dilute solution of the purified deuterated epicholesterol in a suitable volatile solvent.

-

Inject the sample into the GC-MS or LC-MS system.

-

Acquire the mass spectrum in the appropriate mass range.

-

Analyze the mass spectrum to identify the molecular ion peak and its isotopic distribution. The shift in the molecular ion peak compared to non-deuterated epicholesterol will indicate the number of incorporated deuterium atoms. The distribution of isotopic peaks can provide information on the heterogeneity of deuteration.

Objective: To confirm the positions of deuterium incorporation and the overall structure.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H, ²H, and ¹³C detection.

Procedure:

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The disappearance or reduction in the intensity of specific proton signals will confirm the sites of deuteration.

-

²H NMR: This is a direct method to observe the deuterated positions. The spectrum will show signals at the chemical shifts corresponding to the locations of the deuterium atoms.

-

¹³C NMR: The signals of carbons bonded to deuterium will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered.

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of deuterated epicholesterol.

Cholesterol Signaling Pathway and the Role of Epicholesterol

Cholesterol is known to modulate cellular signaling by organizing membrane microdomains called lipid rafts.[2] Epicholesterol, due to the different orientation of its hydroxyl group, is expected to have a reduced ability to order membrane lipids and may act as a disruptor of these rafts. Deuterated epicholesterol can be used to trace its distribution and interaction within the membrane, providing insights into the structural requirements for lipid raft formation and function.

Caption: Model of cholesterol-mediated signaling and the disruptive role of epicholesterol.

Stability and Storage

Deuterated epicholesterol is expected to have similar stability to its non-deuterated counterpart. It is a relatively stable solid at room temperature. For long-term storage, it is recommended to store it as a solid or in a non-polar organic solvent at -20°C to prevent oxidation. The vial should be sealed under an inert atmosphere (argon or nitrogen) to minimize degradation.

Conclusion

Deuterated epicholesterol is a valuable tool for researchers studying membrane biophysics, cholesterol-protein interactions, and cellular signaling. While direct data on its properties are sparse, this guide provides a solid foundation based on the known chemistry of epicholesterol and the effects of deuteration. The provided experimental protocols offer a starting point for its synthesis and characterization, enabling its application in advanced research. The use of deuterated epicholesterol in techniques like solid-state NMR and neutron scattering will undoubtedly contribute to a deeper understanding of the specific roles of cholesterol in biological membranes.

References

Epicholesterol-2,2,3,4,4,6-d6: A Technical Overview for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the properties, experimental applications, and signaling implications of Epicholesterol-2,2,3,4,4,6-d6.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of epicholesterol (B1239626), the 3α-hydroxy epimer of cholesterol. This document details its fundamental properties, outlines key experimental protocols for its use in research, and explores its role in modulating cellular signaling pathways, particularly in the context of ion channel function.

Core Properties of Epicholesterol and its Deuterated Analog

Epicholesterol serves as a critical control molecule in studies investigating the specific interactions of cholesterol with membrane proteins. Its stereoisomerism, with the hydroxyl group in the axial (α) position as opposed to the equatorial (β) position in cholesterol, allows researchers to distinguish between specific molecular interactions and general effects on membrane biophysical properties. The deuterated form, this compound, is particularly valuable for tracer studies in mass spectrometry-based lipidomics.

Quantitative Data Summary

| Property | This compound | Epicholesterol (unlabeled) | Cholesterol |

| CAS Number | 92543-07-2 | 474-77-1[1] | 57-88-5 |

| Molecular Formula | C₂₇H₄₀D₆O | C₂₇H₄₆O[1] | C₂₇H₄₆O |

| Molecular Weight | 392.69 g/mol | 386.7 g/mol [1] | 386.65 g/mol |

Experimental Protocols

The unique properties of epicholesterol and its deuterated analog have led to their application in a variety of experimental contexts, primarily to elucidate the role of cholesterol in membrane biology.

Cholesterol Substitution in Cell Membranes using Methyl-β-Cyclodextrin (MβCD)

A common technique to study the effects of cholesterol involves its depletion from or enrichment in cellular membranes. Methyl-β-cyclodextrin (MβCD), a cyclic oligosaccharide, is widely used for this purpose due to its ability to sequester cholesterol. The same methodology can be adapted to substitute endogenous cholesterol with epicholesterol.

Objective: To replace a portion of the endogenous cholesterol in a cell membrane with epicholesterol to study the functional consequences of this stereochemical change.

Materials:

-

Cells in culture (e.g., HEK cells, endothelial cells)

-

Methyl-β-cyclodextrin (MβCD)

-

Epicholesterol

-

Appropriate cell culture medium and buffers (e.g., HEPES-buffered saline)

Procedure:

-

Preparation of MβCD:Epicholesterol Complex:

-

Prepare a stock solution of MβCD in the desired buffer.

-

Prepare a stock solution of epicholesterol in an organic solvent (e.g., ethanol).

-

Add the epicholesterol solution to the MβCD solution while vortexing to form the inclusion complex. The ratio of MβCD to epicholesterol is critical and often requires optimization (e.g., a 10:1 molar ratio).[2]

-

-

Cell Treatment:

-

Wash the cultured cells with a serum-free medium or buffer.

-

Incubate the cells with the pre-formed MβCD:epicholesterol complex in a serum-free medium for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).[2]

-

The concentration of the complex and the incubation time should be optimized to achieve the desired level of cholesterol substitution without compromising cell viability.

-

-

Post-Treatment Analysis:

-

After incubation, wash the cells to remove the MβCD:epicholesterol complex.

-

The cells are now ready for downstream functional assays, such as patch-clamp electrophysiology or membrane protein activity assays.

-

Optionally, lipid extraction and analysis (e.g., by GC-MS or LC-MS) can be performed to quantify the extent of cholesterol replacement by epicholesterol.

-

Patch-Clamp Electrophysiology for Ion Channel Analysis

To investigate the functional consequences of epicholesterol substitution on ion channel activity, the patch-clamp technique is employed.

Objective: To measure the ion currents through specific channels in cells where cholesterol has been partially replaced by epicholesterol.

Procedure:

-

Prepare cells with cholesterol substituted by epicholesterol as described in the previous protocol.

-

Use a glass micropipette to form a high-resistance seal with the cell membrane (a "gigaseal").

-

Different configurations can be used:

-

Whole-cell: The membrane patch is ruptured, allowing measurement of currents from the entire cell membrane.

-

Inside-out or Outside-out: A patch of the membrane is excised, allowing for the study of single-channel activity with precise control of the intracellular or extracellular environment, respectively.

-

-

Apply a voltage protocol to the membrane patch and record the resulting ion currents using a specialized amplifier and data acquisition system.[2]

-

Compare the current characteristics (e.g., amplitude, kinetics) of channels in epicholesterol-treated cells to control cells (untreated or cholesterol-treated).

Signaling Pathways and Logical Relationships

The structural difference between cholesterol and epicholesterol has profound implications for their interactions with membrane proteins and their role in cell signaling. While both molecules can similarly affect the general physical properties of the membrane, such as thickness and fluidity, their ability to modulate the function of specific proteins often differs.[3][4][5]

Differential Regulation of Inwardly Rectifying Potassium (Kir) Channels

Studies have shown that cholesterol and epicholesterol have opposing effects on certain inwardly rectifying potassium (Kir) channels.[3][6] While an increase in membrane cholesterol tends to suppress Kir channel activity, the partial substitution of cholesterol with epicholesterol leads to an increase in Kir current.[6] This suggests that cholesterol's regulation of these channels is not merely due to its effect on the bulk membrane properties but rather involves a specific stereoselective interaction with the channel protein itself or an associated regulatory protein.[3][6][7] The observation that epicholesterol can displace cholesterol from its binding site without exerting the same inhibitory effect points to a competitive interaction mechanism.[8]

This differential effect highlights the utility of epicholesterol as a tool to dissect the specific molecular interactions that govern the function of membrane proteins. The use of its deuterated analog, this compound, further enhances the precision of such studies by enabling accurate quantification in complex biological samples. For professionals in drug development, understanding these specific sterol-protein interactions can open new avenues for the design of molecules that target these sites to modulate protein function.

References

- 1. Epicholesterol | C27H46O | CID 5283629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipid microdomains and the regulation of ion channel function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholesterol regulation of mechanosensitive ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cholesterol binding to ion channels [frontiersin.org]

The Biological Significance of Epicholesterol in Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol is an indispensable component of mammalian cell membranes, critically regulating their biophysical properties and the function of embedded proteins. Its stereoisomer, epicholesterol (B1239626), differing only in the orientation of the 3'-hydroxyl group, provides a powerful tool to dissect the specific roles of cholesterol's molecular interactions. While rare in nature, the study of epicholesterol offers profound insights into the structural and functional determinants of sterol-lipid and sterol-protein interactions. This technical guide provides an in-depth analysis of the biological significance of epicholesterol in cell membranes, summarizing key quantitative data, detailing experimental methodologies, and visualizing its impact on cellular signaling pathways.

Introduction: The Subtle Distinction with Profound Consequences

Cholesterol, with its β-oriented hydroxyl group, is a master regulator of membrane fluidity, permeability, and organization.[1] It is essential for the formation of specialized membrane microdomains known as lipid rafts, which are critical hubs for cellular signaling.[2][3] Epicholesterol, its 3α-hydroxy epimer, presents a fascinating case study in stereospecificity. This seemingly minor structural alteration leads to significant differences in its interactions within the lipid bilayer, resulting in a demonstrably weaker effect on membrane properties compared to its ubiquitous counterpart.[1][4] Understanding these differences is paramount for elucidating the precise mechanisms of cholesterol's actions and for the rational design of therapeutics that target membrane-associated processes.

Comparative Effects of Cholesterol and Epicholesterol on Membrane Biophysical Properties

The primary consequence of the α-axial versus β-equatorial orientation of the hydroxyl group in epicholesterol and cholesterol, respectively, is a difference in their vertical positioning and hydrogen-bonding capabilities within the membrane. This leads to distinct effects on key membrane parameters.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from molecular dynamics (MD) simulations and experimental studies, highlighting the differential effects of cholesterol and epicholesterol on a dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer.

Table 1: Effects on Membrane Structural Parameters [1][5]

| Parameter | Pure DMPC Bilayer | DMPC + 22 mol% Cholesterol | DMPC + 22 mol% Epicholesterol |

| Bilayer Thickness (P-P distance) (Å) | 32.9 ± 0.1 | 35.1 ± 0.1 | 33.8 ± 0.1 |

| Area per DMPC Molecule (Ų) | 61 ± 1 | 53 ± 1 | 58 ± 1 |

| Acyl Chain Order Parameter (SCD, average for C3-C9) | ~0.2 | ~0.3 | ~0.25 |

Table 2: Effects on Inter-lipid Interactions [1]

| Parameter | Pure DMPC Bilayer | DMPC + 22 mol% Cholesterol | DMPC + 22 mol% Epicholesterol |

| PC-PC Water Bridges (average number) | 1.0 | 0.93 | 0.88 |

| PC-PC Charge Pairs (average number) | 0.40 | 0.35 | 0.28 |

These data clearly illustrate that while both sterols induce ordering and condensation of the DMPC bilayer, cholesterol's effects are significantly more pronounced. Epicholesterol's reduced ability to order the membrane is a direct consequence of its altered orientation and weaker interactions with neighboring phospholipids.[1]

Impact on Membrane Function

The distinct biophysical effects of epicholesterol translate into significant functional differences at the cellular level.

-

Membrane Permeability: Membranes containing epicholesterol are more permeable to small molecules and ions compared to those containing cholesterol. This is attributed to the less condensed packing of the lipid acyl chains in the presence of epicholesterol.[1]

-

Lipid Raft Formation: Cholesterol is a critical organizer of lipid rafts, which are ordered membrane domains enriched in sphingolipids and cholesterol.[2][3] Due to its weaker ordering effect, epicholesterol is less effective at promoting the formation and stability of these crucial signaling platforms.[6] This has profound implications for a multitude of cellular processes that are dependent on lipid raft integrity.

-

Membrane-Bound Protein Activity: The activity of many membrane-bound enzymes and ion channels is sensitive to the lipid environment. For instance, the substitution of cholesterol with epicholesterol has been shown to alter the activity of certain ion channels, suggesting that specific sterol-protein interactions, rather than just bulk membrane properties, are at play.[7]

Experimental Protocols

Investigating the role of epicholesterol necessitates a range of biophysical and cell biology techniques. Below are detailed methodologies for key experiments.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the behavior of epicholesterol within a lipid bilayer.

Protocol: Simulating an Epicholesterol-Containing Membrane [1][8]

-

System Setup:

-

Construct a lipid bilayer model, for example, a DMPC bilayer containing a desired concentration of epicholesterol (e.g., 22 mol%).

-

Solvate the system with an appropriate water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system if charged lipids are present.

-

-

Force Field Parameters:

-

Utilize a well-validated force field for lipids and sterols (e.g., CHARMM36 or GROMOS).

-

Ensure appropriate parameters are available for epicholesterol. If not, they may need to be derived from quantum mechanical calculations or by analogy to cholesterol parameters with modification of the dihedral angles defining the 3α-hydroxyl group.

-

-

Energy Minimization:

-

Perform steepest descent and/or conjugate gradient energy minimization to remove any steric clashes in the initial configuration.

-

-

Equilibration:

-

Perform a multi-stage equilibration protocol. This typically involves:

-

A short simulation with position restraints on the lipid and sterol heavy atoms to allow water to equilibrate.

-

A subsequent simulation with weaker restraints on the lipids and sterols.

-

A final unrestrained equilibration phase to allow the system to reach thermal and pressure equilibrium.

-

-

-

Production Run:

-

Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the system adequately.

-

Use an NPT ensemble (constant number of particles, pressure, and temperature) to mimic physiological conditions.

-

Employ periodic boundary conditions and a long-range electrostatics method (e.g., Particle Mesh Ewald).

-

-

Analysis:

-

Analyze the trajectory to calculate properties such as bilayer thickness, area per lipid, deuterium (B1214612) order parameters, radial distribution functions, and hydrogen bonding patterns.

-

Cholesterol Depletion and Epicholesterol Reconstitution

Studying the effects of epicholesterol in living cells often requires the depletion of endogenous cholesterol and its replacement with the epimer. Methyl-β-cyclodextrin (MβCD) is a commonly used tool for this purpose.

Protocol: Cholesterol Substitution using MβCD

-

Cell Culture:

-

Culture cells of interest to the desired confluency.

-

-

Preparation of MβCD Complexes:

-

Prepare a stock solution of MβCD in a serum-free medium.

-

To create cholesterol-MβCD and epicholesterol-MβCD complexes, saturate the MβCD solution with the respective sterol. This is typically done by incubating an excess of the sterol with the MβCD solution overnight with gentle agitation, followed by filtration to remove undissolved sterol.

-

-

Cholesterol Depletion:

-

Wash the cells with a warm, serum-free medium.

-

Incubate the cells with a solution of MβCD (typically 1-10 mM) for a short period (e.g., 30-60 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type to avoid cytotoxicity.

-

-

Epicholesterol Reconstitution:

-

After depletion, wash the cells again with a serum-free medium.

-

Incubate the cells with the pre-formed epicholesterol-MβCD complex in a serum-free medium for 30-60 minutes at 37°C.

-

-

Control Groups:

-

Include appropriate controls:

-

Untreated cells.

-

Cells treated with MβCD alone.

-

Cells depleted of cholesterol and then reconstituted with cholesterol-MβCD complex.

-

-

-

Verification of Cholesterol Substitution:

-

Quantify the cellular cholesterol content using a cholesterol assay kit to confirm successful depletion and reconstitution.

-

-

Downstream Assays:

-

Proceed with the desired functional assays, such as measuring ion channel activity, assessing cell signaling, or imaging membrane organization.

-

Fluorescence Microscopy of Lipid Domains

The fluorescent probe Laurdan is sensitive to the polarity of its environment and is widely used to visualize lipid domains in membranes. Its emission spectrum shifts from blue in ordered, less hydrated environments (like lipid rafts) to green in disordered, more hydrated environments. This shift is quantified by the Generalized Polarization (GP) value.

Protocol: Laurdan GP Imaging of Giant Unilamellar Vesicles (GUVs) [1][9]

-

GUV Preparation (Electroformation):

-

Prepare a lipid mixture in chloroform (B151607) containing the desired lipids and epicholesterol.

-

Spread the lipid solution onto two conductive glass slides (e.g., ITO-coated).

-

Dry the slides under a gentle stream of nitrogen and then under vacuum to form a thin lipid film.

-

Assemble the slides to form a chamber and fill it with a sucrose (B13894) solution.

-

Apply a low-frequency AC electric field to the slides for several hours to induce the formation of GUVs.

-

-

Laurdan Staining:

-

Add a stock solution of Laurdan in ethanol (B145695) or DMSO to the GUV suspension to a final concentration of ~1-5 µM.

-

Incubate for 20-30 minutes to allow the dye to partition into the membranes.

-

-

Microscopy:

-

Image the GUVs using a two-photon or confocal microscope equipped with two emission channels.

-

Excite the Laurdan at ~405 nm.

-

Collect emission simultaneously in two channels: a "blue" channel (e.g., 420-460 nm) and a "green" channel (e.g., 470-510 nm).

-

-

GP Calculation and Image Generation:

-

For each pixel in the image, calculate the GP value using the formula: GP = (Iblue - G * Igreen) / (Iblue + G * Igreen) where Iblue and Igreen are the intensities in the respective channels, and G is a calibration factor for the instrument.

-

Generate a pseudo-colored GP image where different colors represent different GP values, allowing for the visualization of ordered and disordered domains.

-

References

- 1. arxiv.org [arxiv.org]

- 2. Solid-state 2H NMR studies of the effects of cholesterol on the acyl chain dynamics of magnetically aligned phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholesterol depletion disrupts lipid rafts and modulates the activity of multiple signaling pathways in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Influence of cholesterol on equilibrium and dynamic bilayer structure of unsaturated acyl chain phosphatidylcholine vesicles as determined from higher order analysis of fluorescence anisotropy decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neutrons reveal behavior of cholesterol in membranes [ornl.gov]

- 8. Protein Kinase C: The “Masters” of Calcium and Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of Stable Isotope-Labeled Sterols in Advancing Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled sterols have emerged as indispensable tools in the intricate study of metabolic pathways, offering a safe and precise alternative to traditional radioactive tracers. This technical guide provides a comprehensive overview of the synthesis, application, and analysis of these powerful molecules in metabolic research. It delves into their critical role in elucidating the complexities of cholesterol homeostasis, bile acid metabolism, and metabolic flux. Detailed experimental protocols, quantitative data summaries, and visualizations of key metabolic and experimental workflows are presented to equip researchers, scientists, and drug development professionals with the essential knowledge to leverage this technology in their investigative pursuits.

Introduction: The Shift from Radioisotopes to Stable Isotopes

For decades, the study of sterol metabolism relied heavily on radioactive isotopes. However, concerns over radiation exposure to both subjects and researchers have driven the adoption of stable isotope-labeled compounds.[1][2] Stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), are non-radioactive and pose no safety risks, making them ideal for human studies, including those involving children and pregnant women. The incorporation of these heavier isotopes into sterol molecules allows for their differentiation from their unlabeled counterparts by mass spectrometry, without altering their chemical and biological properties. This fundamental principle underpins their utility in tracing metabolic pathways with high precision and accuracy.

Synthesis of Stable Isotope-Labeled Sterols

The generation of stable isotope-labeled sterols is a critical first step for their use in metabolic research. Various synthetic and biosynthetic methods are employed to introduce isotopes at specific positions within the sterol structure.

2.1. Chemical Synthesis

Chemical synthesis offers precise control over the location of the isotopic label. For instance, deuterium-labeled cholesterol can be synthesized through a multi-step process involving the preparation of a 6-oxo-3α,5α-cyclosteroid, followed by base exchange with deuterium oxide to introduce deuterium at the C-7 position and reduction with sodium borodeuteride to label the C-6 position.[3] Similarly, ¹³C-labeled bile acids, such as [24-¹³C]chenodeoxycholic acid, can be synthesized using sodium [¹³C]cyanide as the source of the isotope. The synthesis of deuterium-labeled plant sterols like sitosterol (B1666911) and stigmasterol (B192456) has also been achieved through multi-step chemical processes.

2.2. Biosynthetic Production

Biosynthetic methods leverage microorganisms, such as genetically modified yeast, to produce uniformly or partially deuterated sterols. By growing these organisms in a medium containing a high isotopic purity of deuterium oxide and a protiated carbon source like glucose, researchers can achieve high levels of deuterium incorporation into cholesterol. This approach is particularly advantageous for producing larger quantities of labeled sterols.

Core Applications in Metabolic Research

Stable isotope-labeled sterols are instrumental in a wide array of metabolic studies, from quantifying absorption and synthesis rates to elucidating complex metabolic fluxes.

3.1. Cholesterol Metabolism

Measuring Cholesterol Absorption

The dual-isotope method is a gold standard for quantifying cholesterol absorption.[1] This technique involves the simultaneous oral administration of one isotopically labeled cholesterol tracer (e.g., ²H-cholesterol) and intravenous administration of another (e.g., ¹³C-cholesterol). By measuring the ratio of the two tracers in the plasma after a few days, the percentage of cholesterol absorption can be accurately calculated.[1]

Table 1: Quantitative Data on Cholesterol Absorption in Humans Using Stable Isotope Tracers

| Study Population | Labeled Sterols Used (Oral/IV) | Mean Cholesterol Absorption (%) | Standard Deviation (%) | Reference |

| Normal Subjects (n=94) | ⁶H-cholesterol / ⁵H-cholesterol | 56.2 | 12.1 | |

| Healthy Subjects (n=16) | ²H₆-cholesterol / ¹³C₅-cholesterol | 53.5 | 8.5 | |

| Adult Volunteers | ²H-cholesterol / ¹³C-cholesterol | 50-70 | - | [1][2] |

| Monkeys (n=6) | ²H-cholesterol / sitostanol | 60 | - |

Quantifying Cholesterol Synthesis

The fractional synthesis rate (FSR) of cholesterol can be determined by monitoring the incorporation of deuterium from deuterated water (D₂O) into the cholesterol pool. Following the administration of D₂O, the enrichment of deuterium in body water and newly synthesized cholesterol is measured over time, typically in red blood cells or plasma.

Table 2: Cholesterol Fractional Synthesis Rates in Humans Under Different Dietary Conditions

| Subject Group | Dietary Cholesterol | Mean FSR (pool/day) | SEM | Reference |

| Hypocholesterolemic | Low | 0.0711 | 0.0153 | |

| Medium | 0.0585 | 0.0101 | ||

| High | 0.0483 | 0.0070 | ||

| Normocholesterolemic | Low | 0.0756 | 0.0095 | |

| Medium | 0.0659 | 0.0060 | ||

| High | 0.0634 | 0.0104 | ||

| Hypercholesterolemic | Low | 0.0628 | 0.0084 | |

| Medium | 0.0507 | 0.0082 | ||

| High | 0.0481 | 0.0082 |

3.2. Bile Acid Metabolism

Stable isotope-labeled bile acids are used to study their synthesis, pool size, and turnover. The isotope dilution technique, analogous to that used for cholesterol, allows for the determination of bile acid synthesis rates. For instance, after administering a known amount of a ¹³C-labeled bile acid, its dilution in the bile acid pool is measured over time to calculate kinetic parameters.

Table 3: Bile Acid Synthesis Rates in Humans

| Study Population | Method | Mean Bile Acid Synthesis (mmol/day) | SEM | Reference |

| Gallstone Patients (n=10) | Isotope dilution-mass spectrometry | ~0.5 | 1.4 (pmol/min/mg protein) | |

| Patients with Cirrhosis (n=6) | Isotope dilution in blood and bile | Reduced vs. controls | - | |

| Patients with Cholestasis | Isotope dilution in blood and bile | Unchanged vs. controls | - |

3.3. Metabolic Flux Analysis

Metabolic flux analysis (MFA) with stable isotopes provides a quantitative understanding of the flow of metabolites through biochemical pathways. By introducing a labeled substrate, such as ¹³C-glucose, into a biological system, the distribution of the isotope in downstream metabolites, including sterols, can be traced. This allows for the determination of the relative contributions of different pathways to the synthesis of a particular molecule. For example, MFA has been used to reveal that cholesterol biosynthesis proceeds through multiple tissue- and cell-type specific pathways.

Table 4: Proportional Flux Through Cholesterol Biosynthesis Pathways in Different Mouse Tissues

| Tissue | Bloch Pathway (%) | Modified K-R Pathway (%) | Reference |

| Preputial Gland | 8 | 92 | |

| Testes | 97 | 3 | |

| Liver | ~50 | ~50 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing stable isotope-labeled sterols.

4.1. Protocol for Measuring Cholesterol Absorption (Dual Isotope Method)

-

Tracer Administration: Administer a known amount of an orally-ingested stable isotope-labeled cholesterol (e.g., 30 mg of [26,26,26,27,27,27-²H₆]cholesterol) with a standardized meal. Simultaneously, administer a known amount of a different intravenously-injected stable isotope-labeled cholesterol (e.g., 15 mg of [23,24,25,26,27-¹³C₅]cholesterol).

-

Blood Sampling: Collect blood samples at baseline (before tracer administration) and at specified time points post-administration (e.g., 24, 48, 72, and 96 hours).

-

Sample Preparation: Extract total lipids from plasma samples using a solvent system (e.g., chloroform:methanol). Isolate the sterol fraction using solid-phase extraction. Derivatize the sterols to enhance their volatility and ionization for mass spectrometry analysis.

-

Mass Spectrometry Analysis: Analyze the isotopic enrichment of the two cholesterol tracers in the plasma extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: Calculate the percentage of cholesterol absorption using the ratio of the plasma concentrations of the oral and intravenous tracers at a time point when their decay curves are parallel (typically around 72-96 hours).

4.2. Protocol for Measuring Cholesterol Fractional Synthesis Rate (D₂O Incorporation)

-

D₂O Administration: Administer a bolus dose of D₂O to the subject to enrich the body water pool to a target level (e.g., 0.5-1.0%). Maintain this enrichment by providing drinking water with a lower D₂O concentration for the duration of the study.

-

Sample Collection: Collect blood and saliva or urine samples at baseline and at various time points after D₂O administration.

-

Sample Preparation: Isolate cholesterol from red blood cells or plasma. Extract water from saliva or urine samples.

-

Mass Spectrometry Analysis: Determine the deuterium enrichment in body water (from saliva or urine) and in the isolated cholesterol using gas chromatography-isotope ratio mass spectrometry (GC-IRMS) or a similar technique.

-

Calculation: Calculate the fractional synthesis rate of cholesterol based on the rate of deuterium incorporation into cholesterol relative to the deuterium enrichment of body water.

4.3. Protocol for ¹³C-Bile Acid Breath Test for Liver Function

-

Baseline Breath Sample: Collect a baseline breath sample from the subject before administering the labeled substrate.

-

Substrate Administration: Administer an oral dose of a ¹³C-labeled bile acid, such as ¹³C-cholic acid.

-

Breath Sampling: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.

-

Analysis: Measure the ratio of ¹³CO₂ to ¹²CO₂ in the collected breath samples using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer.

-

Interpretation: The rate and extent of ¹³CO₂ exhalation reflect the rate of hepatic metabolism and clearance of the bile acid, providing an indirect measure of liver function.

Role in Drug Development and Clinical Diagnostics

5.1. Drug Development and Pharmacokinetics

Deuteration of drug molecules, a process of replacing hydrogen with deuterium, can significantly alter their pharmacokinetic properties. The stronger carbon-deuterium bond can slow down metabolism by cytochrome P450 enzymes, leading to increased drug exposure, longer half-life, and potentially reduced formation of toxic metabolites. Stable isotope-labeled sterols can also be used in ADME (absorption, distribution, metabolism, and excretion) studies to trace the metabolic fate of new drug candidates that interact with sterol pathways.

5.2. Clinical Diagnostics

Stable isotope-labeled sterols are valuable tools in clinical diagnostics. The ¹³C-bile acid breath test, for example, is a non-invasive method to assess liver function and has shown utility in diagnosing and staging liver diseases. Similarly, the administration of labeled chenodeoxycholic acid can be used in the diagnosis and monitoring of cerebrotendinous xanthomatosis, a rare genetic disorder of bile acid synthesis.

Visualization of Pathways and Workflows

Visual representations of complex biological pathways and experimental procedures are crucial for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.

Simplified Cholesterol Biosynthesis Pathways.

References

Technical Guide: Isotopic Purity and Enrichment of Epicholesterol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of Epicholesterol-d6, a critical internal standard for mass spectrometry-based quantification of epicholesterol (B1239626) and related sterols. This document outlines the quality specifications of commercially available Epicholesterol-d6, details the experimental protocols for verifying its isotopic enrichment, and illustrates its application workflow in quantitative analysis.

Quantitative Data on Isotopic Purity and Enrichment

The quality of a stable isotope-labeled internal standard is paramount for accurate and precise quantification. The key parameters are isotopic purity (the percentage of molecules that are labeled) and chemical purity (the percentage of the material that is the desired compound). The data presented below is a summary of specifications from various suppliers of deuterated sterols.

| Parameter | Specification | Source(s) |

| Isotopic Purity (as atom % D) | ≥ 97 atom % D | [1] |

| 98 atom % D | ||

| Chemical Purity | ≥ 98% | |

| Deuterium (B1214612) Incorporation | 6 Deuterium Atoms | [2] |

Note: "Atom % D" refers to the percentage of deuterium atoms at the labeled positions relative to all isotopes at those positions.

Experimental Protocols for Determination of Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of Epicholesterol-d6 is primarily accomplished using high-resolution mass spectrometry (HR-MS). The following protocol is a generalized procedure based on established methods for analyzing deuterated sterols.[2][3]

Objective

To determine the isotopic enrichment and confirm the molecular weight of Epicholesterol-d6.

Materials and Reagents

-

Epicholesterol-d6 sample

-

Methanol (B129727) (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium (B1175870) acetate

-

Calibrant solution for the mass spectrometer

Instrumentation

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Analytical column suitable for sterol separation (e.g., C18).

Sample Preparation

-

Prepare a stock solution of Epicholesterol-d6 in a suitable solvent, such as methanol or a chloroform/methanol mixture, at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a working solution at a concentration of 1 µg/mL in the initial mobile phase composition (e.g., 50:50 methanol:water with 5 mM ammonium acetate).

LC-MS Analysis

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 5 mM ammonium acetate.

-

Mobile Phase B: Methanol with 5 mM ammonium acetate.

-

Gradient: A suitable gradient to elute the sterol, for example, starting at 50% B and increasing to 100% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 100-500.

-

Resolution: Set to a high resolution (e.g., > 60,000) to resolve isotopic peaks.

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for optimal signal of the analyte.

-

Data Analysis and Isotopic Enrichment Calculation

-

Extract Ion Chromatogram (EIC): Obtain the EIC for the expected m/z of the protonated Epicholesterol-d6 molecule ([M+H]+), which is approximately 393.4.

-

Mass Spectrum: From the chromatographic peak, extract the mass spectrum.

-

Isotopologue Distribution: Identify the peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc., where M is the monoisotopic mass of the unlabeled molecule). For Epicholesterol-d6, the most abundant peak should correspond to the fully deuterated molecule.

-

Calculate Isotopic Enrichment: The isotopic enrichment can be calculated from the relative intensities of the isotopologue peaks. The formula for atom % D is complex and often calculated by specialized software, but a simplified view of isotopic purity is the intensity of the desired labeled peak relative to the sum of intensities of all related isotopic peaks.

Visualization of Workflows

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the key steps in determining the isotopic purity of Epicholesterol-d6.

Caption: Workflow for Isotopic Purity Analysis.

Logical Workflow for Using Epicholesterol-d6 as an Internal Standard

This diagram shows the process of using Epicholesterol-d6 as an internal standard for the quantification of endogenous epicholesterol in a biological sample.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Epicholesterol function in lipid raft formation

An In-depth Technical Guide on the Function of Epicholesterol (B1239626) in Lipid Raft Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids, are critical for various cellular processes, including signal transduction, protein trafficking, and viral entry. The precise lipid composition of these domains is paramount to their function. While cholesterol is a well-established key organizer of lipid rafts, its stereoisomer, epicholesterol, provides a unique tool to dissect the specific structural requirements for raft formation and function. This technical guide delves into the nuanced role of epicholesterol in the formation of lipid rafts, providing a comparative analysis with cholesterol. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and cellular processes. This document is intended to be a comprehensive resource for researchers in cell biology, biophysics, and pharmacology, as well as for professionals in drug development seeking to understand and modulate membrane microdomain-dependent signaling pathways.

Introduction: The Critical Role of Sterols in Lipid Raft Organization

Lipid rafts are dynamic, ordered membrane platforms that compartmentalize cellular processes.[1] Their formation is driven by the favorable interactions between sterols and sphingolipids, leading to the segregation of these lipids from the surrounding, more fluid, glycerophospholipid-rich membrane.[2][3] Cholesterol, with its β-hydroxyl group, planar steroid ring, and flexible acyl chain, is the primary sterol in mammalian cell membranes and is indispensable for the formation of the liquid-ordered (Lo) phase characteristic of lipid rafts.[4][5]

Epicholesterol, the C3 epimer of cholesterol, possesses an axial (α) hydroxyl group, a seemingly minor stereochemical difference that profoundly impacts its behavior within the lipid bilayer.[2][6] While not a significant natural component of mammalian membranes, epicholesterol serves as an invaluable experimental tool. By comparing the effects of cholesterol and epicholesterol, researchers can elucidate the precise structural requirements for sterol-lipid interactions that govern the formation, stability, and function of lipid rafts. Understanding these subtleties is crucial for the development of therapeutics that target raft-dependent signaling pathways.

Biochemical and Biophysical Properties of Epicholesterol vs. Cholesterol in Membranes

The distinct orientation of the 3-hydroxyl group in epicholesterol compared to cholesterol is the primary determinant of their differential effects on membrane properties. The equatorial 3β-OH of cholesterol allows for optimal hydrogen bonding with the polar headgroups of phospholipids (B1166683) and sphingolipids at the membrane-water interface, promoting tight packing and ordering of adjacent acyl chains.[7] In contrast, the axial 3α-OH of epicholesterol leads to a different vertical positioning within the bilayer, protruding more into the membrane/water interface, which alters its interactions with neighboring lipids.[2][6]

Impact on Membrane Order and Condensation

Both cholesterol and epicholesterol induce an ordering effect on phospholipid acyl chains and promote membrane condensation. However, this effect is significantly less pronounced with epicholesterol.[2][6] Molecular dynamics simulations have shown that cholesterol is more effective at increasing the order of phospholipid hydrocarbon chains than epicholesterol.[6] This reduced ordering capacity of epicholesterol has direct implications for its ability to promote the formation of stable, tightly packed lipid raft domains.

Quantitative Comparison of Membrane Properties

Molecular dynamics simulations of dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers provide quantitative insights into the differential effects of cholesterol and epicholesterol.

| Membrane Property | Pure DMPC | DMPC with ~22 mol% Cholesterol | DMPC with ~22 mol% Epicholesterol | Data Source |

| Bilayer Thickness (P-P distance) | 32.9 ± 0.1 Å | 35.1 ± 0.1 Å | 33.8 ± 0.1 Å | [2][6] |

| Area per DMPC Molecule | 61 ± 1 Ų | 53 ± 1 Ų | 58 ± 1 Ų | [2][6] |

| Bilayer Surface Density | 1.87 x 10⁻⁷ g/cm² | 2.04 x 10⁻⁷ g/cm² | 1.92 x 10⁻⁷ g/cm² | [2][6] |

| Mean Molecular Order Parameter (Smol) of DMPC chains | Lower | Highest | Intermediate | [2] |

Table 1: Comparative effects of cholesterol and epicholesterol on the biophysical properties of a DMPC bilayer.

Epicholesterol and the Formation of Lipid Raft Domains

Epicholesterol does promote the formation of lipid domains enriched in saturated lipids, but these domains exhibit different properties compared to those induced by cholesterol.[8] Fluorescence quenching experiments have demonstrated that epicholesterol is among the sterols that can induce the formation of dipalmitoylphosphatidylcholine (DPPC)-enriched domains.[8] However, the reduced ordering effect of epicholesterol suggests that these domains may be smaller, less stable, or have a different lipid composition than cholesterol-induced rafts.

Logical Relationship of Sterol Structure to Raft Formation

The capacity of a sterol to induce lipid raft formation is intrinsically linked to its molecular geometry and its ability to promote tight packing of saturated lipids.

Caption: Sterol structure dictates lipid packing and subsequent raft formation.

Experimental Protocols for Studying Epicholesterol in Lipid Rafts

A variety of experimental techniques can be employed to investigate the role of epicholesterol in lipid raft formation and to compare its effects with those of cholesterol.

Detergent Resistance Microscopy (DRM) Assay

This biochemical method is widely used to isolate lipid rafts, which are characteristically resistant to solubilization by non-ionic detergents at low temperatures.

Protocol:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. For sterol substitution experiments, deplete endogenous cholesterol using methyl-β-cyclodextrin (MβCD) and then replete with either cholesterol or epicholesterol.

-

Lysis: Wash cells with ice-cold PBS and lyse with a cold lysis buffer containing 1% Triton X-100.

-

Sucrose (B13894) Gradient Ultracentrifugation: Mix the lysate with a high-concentration sucrose solution and place it at the bottom of an ultracentrifuge tube. Overlay with a discontinuous or continuous sucrose gradient (e.g., 5-35%).

-

Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

Fraction Collection: Collect fractions from the top of the gradient. Detergent-resistant membranes (lipid rafts) will float to the low-density fractions.

-

Analysis: Analyze the protein and lipid content of each fraction by Western blotting and lipidomics to determine the partitioning of specific molecules into the raft and non-raft fractions.

Caption: Workflow for Detergent Resistance Microscopy (DRM) assay.

Atomic Force Microscopy (AFM)

AFM provides a powerful means to directly visualize the topography of lipid bilayers at the nanoscale, allowing for the characterization of the size, shape, and height of lipid domains.

Protocol:

-

Supported Lipid Bilayer (SLB) Formation: Prepare small unilamellar vesicles (SUVs) containing the desired lipid composition (e.g., a mixture of a saturated phospholipid, an unsaturated phospholipid, and either cholesterol or epicholesterol). Form an SLB by vesicle fusion onto a freshly cleaved mica surface.

-

AFM Imaging: Image the SLB in a liquid cell under buffer. The more ordered lipid domains (Lo phase) will appear as elevated regions compared to the surrounding disordered (Ld) phase.

-

Image Analysis: Analyze the AFM images to quantify the area, height difference, and morphology of the domains formed in the presence of cholesterol versus epicholesterol.

Fluorescence Quenching Assay

This assay is used to detect the formation of lipid domains in model membrane vesicles by measuring changes in the fluorescence of a probe that partitions differently between ordered and disordered lipid phases.

Protocol:

-

Vesicle Preparation: Prepare multilamellar or large unilamellar vesicles containing a saturated lipid (e.g., DPPC), a fluorescence quenching lipid analogue (e.g., 12SLPC), a fluorescent probe (e.g., DPH), and the sterol of interest (cholesterol or epicholesterol).

-

Fluorescence Measurement: Measure the fluorescence intensity of the probe at various temperatures. The formation of ordered domains will lead to the exclusion of the quenching lipid, resulting in an increase in fluorescence intensity.

-

Data Analysis: Compare the temperature-dependent fluorescence profiles of vesicles containing cholesterol, epicholesterol, and no sterol to assess the relative ability of each sterol to induce domain formation.

Functional Consequences: Epicholesterol's Impact on Cellular Signaling

The altered structure of lipid rafts formed with epicholesterol is expected to have significant consequences for cellular signaling pathways that are dependent on the integrity of these domains. While direct studies on epicholesterol's impact on signaling are not abundant, we can infer potential effects based on the established role of cholesterol-rich rafts.

G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs and their downstream effectors are localized to lipid rafts.[9] The proper conformation and signaling activity of these receptors can be sensitive to the surrounding lipid environment. The presence of sterols can shift the conformational ensemble of GPCRs.[4] It is plausible that the less ordered rafts formed with epicholesterol could alter GPCR dimerization, G-protein coupling, and subsequent downstream signaling cascades.

Caption: Hypothetical impact of epicholesterol on GPCR signaling in rafts.

Immune Cell Signaling

Lipid rafts are crucial for the activation of immune cells, such as T-cells, by clustering receptors and signaling molecules. The formation of the immunological synapse is a classic example of a raft-dependent process. Given that epicholesterol forms less stable domains, its presence could potentially dampen T-cell activation by failing to effectively scaffold the necessary signaling complexes.

Implications for Drug Development

The unique properties of epicholesterol highlight the exquisite specificity of sterol-lipid interactions in raft formation. This has several implications for drug development:

-

Targeting Raft-Dependent Pathways: Small molecules that mimic the effects of epicholesterol—disrupting raft stability without completely ablating the membrane—could be developed to modulate signaling pathways that are hyperactive in disease states.

-

Understanding Drug Partitioning: The lipid composition of rafts influences the partitioning of lipophilic drugs. Understanding how subtle changes in sterol structure affect raft properties can aid in the design of drugs with improved efficacy and reduced off-target effects.

-

Tool for High-Throughput Screening: Epicholesterol can be used in cell-based assays to identify compounds that specifically require cholesterol-dependent raft integrity for their mechanism of action.

Conclusion and Future Directions

Epicholesterol is more than just a stereoisomer of cholesterol; it is a powerful molecular probe that allows for the detailed investigation of the structural requirements for lipid raft formation and function. While it supports the formation of ordered domains, it does so less effectively than cholesterol, leading to rafts with altered biophysical properties. This, in turn, is predicted to have significant consequences for the multitude of cellular processes that are orchestrated by these membrane microdomains.

Future research should focus on more direct investigations of how epicholesterol-containing membranes affect the function of specific raft-associated proteins and signaling pathways. High-resolution imaging techniques and advanced computational simulations will be instrumental in further dissecting the subtle yet critical differences between cholesterol and its epimer in the complex environment of a biological membrane. For drug development professionals, a deeper understanding of these fundamental principles will open new avenues for the rational design of therapeutics that target the intricate world of lipid rafts.

References

- 1. Frontiers | Toward atomic force microscopy and mass spectrometry to visualize and identify lipid rafts in plasmodesmata [frontiersin.org]

- 2. Effects of Epicholesterol on the Phosphatidylcholine Bilayer: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Effects of epicholesterol on the phosphatidylcholine bilayer: a molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

Epicholesterol: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicholesterol (B1239626), the 3α-hydroxy epimer of cholesterol, represents a fascinating yet often overlooked molecule in the landscape of sterol biochemistry. While cholesterol, its 3β-hydroxy counterpart, has been extensively studied for its critical roles in membrane structure, steroidogenesis, and disease, epicholesterol has historically served primarily as a stereoisomeric control in biophysical and physiological studies. However, a deeper understanding of its subtle yet significant differences from cholesterol is emerging, revealing unique interactions with cellular components and hinting at potential physiological relevance. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to epicholesterol, aimed at researchers, scientists, and drug development professionals seeking to explore this intriguing sterol.

Discovery and Synthesis

The precise historical account of the first synthesis of epicholesterol (cholest-5-en-3α-ol) is not as prominently documented as the landmark total syntheses of cholesterol by Robinson (1951) and Woodward (1952).[1][2][3] Early organic chemists exploring the stereochemistry of steroids likely prepared epicholesterol as part of systematic studies on the isomers of cholesterol. The synthesis of related 3α-hydroxy steroids has been described in the chemical literature, often involving the reduction of a 3-keto intermediate or the inversion of the 3β-hydroxyl group of a cholesterol derivative.

A common synthetic approach involves the oxidation of cholesterol to cholest-5-en-3-one, followed by stereoselective reduction of the ketone to yield the 3α-hydroxyl group. The choice of reducing agent and reaction conditions is critical to favor the formation of the axial 3α-alcohol over the equatorial 3β-alcohol (cholesterol).

Natural Occurrence of Epicholesterol

Epicholesterol is considered to be rare in nature compared to the ubiquitous presence of cholesterol in animals. While extensive quantitative data for epicholesterol across a wide range of species and tissues are scarce, its presence has been reported or inferred in specific contexts.

| Biological Source | Organism/Tissue | Concentration | Notes |

| Animals | |||

| Human Prostate | Not explicitly quantified for epicholesterol, but epoxycholesterol (B75144) derivatives have been measured. | Further investigation is needed to determine if free epicholesterol is present. | |

| Insects | Not explicitly quantified. | Insect hemolymph contains cholesterol, but specific analysis for epicholesterol is lacking.[4][5] | |

| Marine Invertebrates | Sponges | Not explicitly quantified. | Sponges are known to produce a wide variety of sterols, and the presence of epicholesterol is plausible but requires targeted analysis.[6][7] |

| Plants | Not explicitly quantified. | Plant oils contain various phytosterols (B1254722), and while cholesterol can be present in trace amounts, data on epicholesterol is not readily available.[8][9][10] |

Note: The table highlights the significant gap in quantitative data for epicholesterol's natural abundance. The majority of studies focus on cholesterol and major phytosterols.

Experimental Protocols

The analysis of epicholesterol requires robust chromatographic techniques to separate it from the far more abundant cholesterol and other sterols. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary methods employed.

Protocol 1: Quantification of Epicholesterol in Plasma by GC-MS

This protocol outlines a general procedure for the extraction, derivatization, and quantification of epicholesterol in a plasma sample.

1. Sample Preparation and Lipid Extraction (Folch Method) [11] a. To 200 µL of plasma in a glass tube with a Teflon-lined cap, add an appropriate internal standard (e.g., deuterated epicholesterol or epicoprostanol). b. Add 4 mL of a 2:1 (v/v) chloroform:methanol mixture. c. Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation. d. Add 800 µL of 0.9% NaCl solution to induce phase separation. e. Vortex for another 30 seconds and centrifuge at 2,000 x g for 10 minutes. f. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube. g. Dry the lipid extract under a gentle stream of nitrogen.

2. Saponification (Hydrolysis of Steryl Esters) a. To the dried lipid extract, add 2 mL of 1 M methanolic NaOH. b. Cap the tube tightly and incubate at 80°C for 1 hour to hydrolyze any steryl esters to free sterols. c. Allow the sample to cool to room temperature. d. Add 1 mL of water and 3 mL of hexane (B92381). e. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes. f. Transfer the upper hexane layer containing the non-saponifiable lipids (including epicholesterol) to a new tube. Repeat the hexane extraction twice more and combine the hexane fractions. g. Evaporate the pooled hexane extracts to dryness under nitrogen.

3. Derivatization to Trimethylsilyl (B98337) (TMS) Ethers [12][13] a. To the dry sterol residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Cap the vial and heat at 60°C for 30 minutes.[14] c. Cool the sample to room temperature before GC-MS analysis.

4. GC-MS Analysis [12] a. Gas Chromatograph: Equipped with a capillary column suitable for sterol analysis (e.g., a 30m x 0.25mm ID column with a 0.25µm film of 5% phenyl methylpolysiloxane). b. Injector: Splitless injection at 280°C. c. Oven Temperature Program:

Initial temperature: 180°C, hold for 1 minute.

Ramp 1: 20°C/minute to 260°C.

Ramp 2: 5°C/minute to 300°C, hold for 10 minutes. d. Carrier Gas: Helium at a constant flow rate of 1 mL/min. e. Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for the TMS derivatives of epicholesterol and the internal standard. f. Quantification: Generate a calibration curve using known concentrations of epicholesterol standard and the internal standard.

GC-MS workflow for epicholesterol quantification. Signaling Pathways and Physiological Effects

Currently, there is no evidence to suggest that epicholesterol is a primary ligand for any known signaling pathway in the same manner as steroid hormones derived from cholesterol. Its biological significance is primarily understood through its differential effects compared to cholesterol, particularly in the context of cell membranes.

Interaction with Ion Channels

A significant body of research has utilized epicholesterol to investigate the specificity of cholesterol's interaction with various ion channels. In many cases, the effects of cholesterol on channel function are stereospecific, meaning that epicholesterol either has a different effect or no effect at all. This suggests a direct interaction between cholesterol and the channel protein rather than a general effect on membrane physical properties. For example, while cholesterol suppresses certain potassium (Kir) channels, epicholesterol has been shown to increase their current.[15]

Effects on Membrane Properties

Epicholesterol's influence on the physical properties of lipid bilayers is subtly different from that of cholesterol. While both sterols can order the acyl chains of phospholipids (B1166683), cholesterol is generally more effective at inducing the liquid-ordered (l_o) phase, which is characteristic of lipid rafts. The axial orientation of the 3α-hydroxyl group in epicholesterol is thought to result in a different positioning and orientation within the membrane compared to the equatorial 3β-hydroxyl of cholesterol, leading to altered interactions with neighboring lipids.[15] These differences in membrane organization can, in turn, affect the function of membrane-associated proteins.

Studies have shown that epicholesterol has a lesser condensing effect on phospholipids compared to cholesterol, which can influence membrane fluidity.[15] The differential effects of these two sterols on membrane properties are a key area of research for understanding the specific structural requirements for cholesterol's functions in the cell membrane.

Conclusion

Epicholesterol remains an enigmatic molecule, with its natural occurrence and physiological roles largely undefined. The lack of extensive quantitative data highlights a significant opportunity for future research. The development and application of sensitive and specific analytical methods, such as the GC-MS protocol detailed here, will be crucial for elucidating the distribution and concentration of epicholesterol in various biological systems. While currently valued primarily as a research tool to probe the specificity of cholesterol's actions, a more thorough investigation into the natural abundance and biological activities of epicholesterol may yet reveal unique functions for this "other" cholesterol. For drug development professionals, understanding the subtle structural differences between sterols and their profound impact on interactions with cellular machinery could provide novel insights for the design of targeted therapeutics.

References